1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic organic compound that contains a thieno-pyrimidine ring system and a carboxylic acid group. This compound has been studied for its potential pharmaceutical applications, including its use as an antineoplastic agent, which means it may have properties that inhibit the growth of tumors .
Mechanism of Action
Target of Action
The primary targets of the compound 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid are the gonadotropin-releasing hormone receptors (GnRHRs) on gonadotrophs and somatotrophs . These receptors play a crucial role in the release of luteinizing hormone (LH) and growth hormone (GH) from pituitary cells .
Mode of Action
This compound interacts with its targets, the GnRHRs, by stimulating the release of LH and GH from pituitary cells . This interaction results in significant changes in the hormonal balance, affecting various physiological processes.
Biochemical Pathways
The compound this compound affects the gonadotropin-releasing hormone (GnRH) pathway . The downstream effects of this pathway include the regulation of reproductive and growth functions in the body.
Result of Action
The molecular and cellular effects of the action of this compound involve the stimulation of LH and GH release from pituitary cells . This leads to changes in reproductive and growth functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid can involve various methods. One common approach is the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters with appropriate reagents . The Dimroth rearrangement is also a notable method used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions and rearrangements under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential inhibitory effects on certain enzymes and biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid: This compound shares a similar thieno-pyrimidine ring system but has different substituents, which can alter its chemical properties and biological activities.
Thieno[2,3-d]pyrimidine-6-carboxylic acid: Another related compound with a similar core structure but different functional groups.
Uniqueness
Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-5-3-1-4(7(11)12)13-6(3)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQOKBQPYZLGEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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